molecular formula C11H17NO2 B147738 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine CAS No. 152561-88-1

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine

Cat. No.: B147738
CAS No.: 152561-88-1
M. Wt: 198.28 g/mol
InChI Key: HNJWKRMESUMDQE-FIBGUPNXSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a chemical compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl-d3-ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine in the presence of copper(I) chloride. The reaction is carried out under an argon atmosphere at room temperature, followed by heating at 70°C for 24 hours. The resulting product is then reduced using sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    Mescaline: A naturally occurring compound with similar methoxy groups but additional functional groups that confer unique properties.

    N-Methylhomoveratrylamine: Another related compound with distinct pharmacological effects.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is unique due to its specific substitution pattern and the presence of the methyl-d3-ethylamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWKRMESUMDQE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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